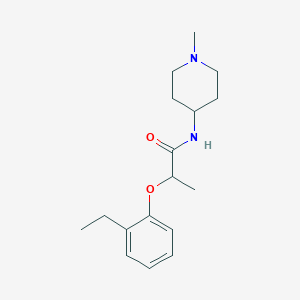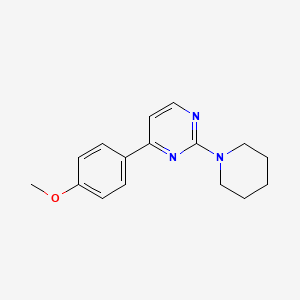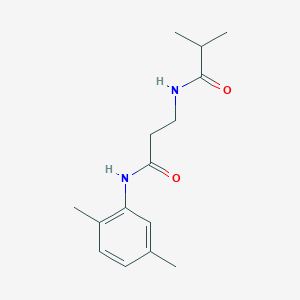![molecular formula C16H20N2O4 B4498484 1-[3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4498484.png)
1-[3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety linked to a piperidine ring via a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOYL]PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Propanoyl Group: The benzodioxole is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl derivative.
Formation of the Piperidine Ring: The propanoyl derivative is then reacted with piperidine under appropriate conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
1-[3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-propenal
- 5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
Comparison: 1-[3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the benzodioxole and piperidine moieties, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c17-16(20)12-5-7-18(8-6-12)15(19)4-2-11-1-3-13-14(9-11)22-10-21-13/h1,3,9,12H,2,4-8,10H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFMUEKRARYASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4498402.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4498418.png)

![methyl 2-{[7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B4498434.png)
![N-[2-(dimethylamino)ethyl]-1-(ethylsulfonyl)piperidine-3-carboxamide](/img/structure/B4498445.png)
![4-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4498452.png)
![N-ETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE](/img/structure/B4498455.png)
![N-(2-fluorophenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4498460.png)

![7-(2-methoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4498470.png)
![7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4498477.png)


![N-(4-Methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4498509.png)
